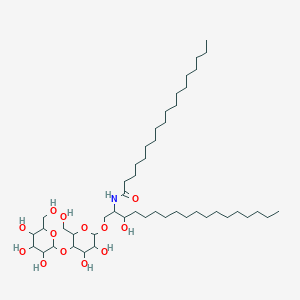

N-Stearoyl-DL-dihydrolactocerebroside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGGVRFULLAFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405090 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15373-20-3 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-Stearoyl-DL-dihydrolactocerebroside (CAS 15373-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside, a glycosphingolipid, belongs to a class of molecules crucial for various cellular processes. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, general methodologies for its synthesis and purification, and a discussion of its potential biological roles within the broader context of lactosylceramides. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and general protocols applicable to its study.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available information and highlights areas where data is currently unavailable.

| Property | Value | Source/Comment |

| CAS Number | 15373-20-3 | |

| Molecular Formula | C48H93NO13 | |

| Molecular Weight | 892.25 g/mol | |

| Appearance | Solid | General observation for similar long-chain lipids. |

| Melting Point | Data not available | Expected to be a high-melting solid. |

| Solubility | Data not available | Likely soluble in organic solvents like chloroform (B151607)/methanol mixtures. |

| Stability | Data not available | Store desiccated at -20°C for long-term stability. |

Synthesis and Purification

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the dihydrolactosylsphingosine backbone and its subsequent acylation with stearic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol: General N-acylation of a Sphingoid Base

This protocol is a generalized procedure for the acylation of a sphingoid base, which can be adapted for the synthesis of this compound from a dihydrolactosylsphingosine precursor.

Materials:

-

Dihydrolactosylsphingosine

-

Stearoyl chloride or N-hydroxysuccinimide (NHS)-stearate

-

Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF), or a mixture of chloroform and methanol)

-

Base (e.g., triethylamine (B128534), if using stearoyl chloride)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve dihydrolactosylsphingosine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

If using stearoyl chloride, add a stoichiometric amount of a base like triethylamine to the solution to act as an acid scavenger.

-

Slowly add a slight molar excess of the acylating agent (stearoyl chloride or NHS-stearate) to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio). The product should have a higher Rf value than the starting amine.

-

Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a small amount of water.

-

Extract the product using a biphasic solvent system (e.g., chloroform and water). The product will partition into the organic phase.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Purification Protocol: General Chromatographic Purification of Glycosphingolipids

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification is typically achieved using column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

Staining reagent for visualization (e.g., primuline (B81338) spray or orcinol/sulfuric acid)

Procedure:

-

Prepare a silica gel slurry in the initial, less polar eluting solvent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Anomeric protons: Signals for the anomeric protons of the glucose and galactose units, typically in the range of 4.2-4.8 ppm.

-

Sugar ring protons: A complex region of overlapping multiplets between 3.2 and 4.2 ppm.

-

Sphingoid backbone protons: Signals for the methine and methylene (B1212753) protons of the dihydrosphingosine backbone.

-

Acyl chain protons: A large, broad signal around 1.25 ppm corresponding to the methylene protons of the stearoyl chain, a triplet around 0.88 ppm for the terminal methyl group, and a triplet around 2.2 ppm for the methylene group alpha to the amide carbonyl.

-

Amide proton: A signal around 7.0-8.0 ppm, which may be broad.

13C NMR: The carbon NMR spectrum would show:

-

Carbonyl carbon: A signal around 174 ppm for the amide carbonyl.

-

Anomeric carbons: Signals for the anomeric carbons of glucose and galactose, typically around 100-105 ppm.

-

Sugar ring carbons: Signals in the 60-80 ppm range.

-

Sphingoid backbone carbons: Signals corresponding to the carbons of the dihydrosphingosine chain.

-

Acyl chain carbons: A series of signals for the stearoyl chain carbons, with the terminal methyl group around 14 ppm and the methylene carbons in the 22-34 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of glycosphingolipids. Electrospray ionization (ESI) is a commonly used technique.

Expected Fragmentation Pattern: In positive ion mode, the molecule would likely be observed as its protonated form [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+. Tandem mass spectrometry (MS/MS) would yield characteristic fragment ions resulting from the cleavage of glycosidic bonds and fragmentation of the ceramide backbone. Key fragmentation pathways would include the loss of the terminal galactose, the loss of the entire lactose (B1674315) unit, and cleavages within the sphingoid base and the acyl chain.

Biological Context and Signaling Pathways

This compound is a member of the lactosylceramide (B164483) family. Lactosylceramides are key intermediates in the biosynthesis of more complex glycosphingolipids and are also bioactive molecules in their own right. They are often found in lipid rafts, which are specialized microdomains within the cell membrane that play a crucial role in signal transduction.

Lactosylceramide-Centric Signaling

Lactosylceramide has been implicated as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress. The synthesis of lactosylceramide is catalyzed by lactosylceramide synthase. Various stimuli can activate this enzyme, leading to an increase in cellular lactosylceramide levels.

Caption: Lactosylceramide-mediated signaling cascade.

This pathway highlights how external stimuli can lead to the production of lactosylceramide, which in turn can trigger downstream signaling events such as the production of reactive oxygen species (ROS) and the activation of cytosolic phospholipase A2 (cPLA2), both of which are key players in inflammatory responses.

Experimental Workflows for Biological Studies

Investigating the biological function of this compound would involve a series of in vitro experiments.

General Workflow for Studying Cellular Effects

Caption: Workflow for assessing the biological activity of this compound.

This workflow outlines the basic steps for treating cultured cells with the compound and then assessing various biological endpoints to understand its function.

Conclusion

This compound is a complex glycosphingolipid with potential roles in cellular signaling. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, purification, and characterization based on established methods for related compounds. Further research is needed to fully elucidate the specific physicochemical properties and biological functions of this particular dihydrolactocerebroside. The provided experimental outlines and signaling pathway diagrams offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of targeting glycosphingolipid metabolism.

N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide to its Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a saturated glycosphingolipid belonging to the class of dihydrosphingolipids. While direct research on this specific molecule is limited, its structural components—a stearoyl acyl chain, a dihydrosphingosine backbone, and a lactose (B1674315) headgroup—suggest its involvement in fundamental cellular processes. This technical guide consolidates the current understanding of related compounds to infer the potential biological functions, metabolic pathways, and experimental considerations for this compound. It is intended to serve as a foundational resource for researchers investigating the roles of saturated glycosphingolipids in health and disease.

Introduction to Dihydrosphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Dihydrosphingolipids are precursors to the more commonly studied unsaturated sphingolipids and are distinguished by the absence of a C4-trans-double bond in the sphingoid base.[1] For a long time, dihydroceramides and their derivatives were considered biologically inert intermediates. However, emerging evidence suggests that they possess distinct biological activities and are implicated in various cellular processes, including apoptosis, autophagy, and inflammation.[1][2] The saturation of the sphingoid base can influence the biophysical properties of cell membranes and modulate the activity of membrane-associated proteins.

This compound is a complex dihydrosphingolipid. Its structure consists of:

-

N-stearoyl group: A saturated 18-carbon fatty acid (C18:0).

-

DL-dihydrosphingosine: A saturated sphingoid base.

-

Lactose: A disaccharide composed of galactose and glucose.

This combination of a saturated acyl chain and a saturated sphingoid base suggests that this compound may contribute to the formation of ordered, rigid domains within cellular membranes.

Putative Synthesis and Metabolism

The biosynthesis of this compound is presumed to follow the general pathway of de novo sphingolipid synthesis.[3]

dot

Caption: Putative de novo synthesis pathway of this compound.

The metabolic fate of this compound likely involves degradation by lysosomal glycosidases, sequentially cleaving the sugar moieties, followed by the action of ceramidases to break down the dihydroceramide backbone.

Inferred Biological Functions

Based on the known functions of lactosylceramide and the influence of lipid saturation, several biological roles can be postulated for this compound.

Membrane Structure and Raft Formation

The fully saturated nature of this compound would favor its partitioning into lipid rafts—specialized membrane microdomains enriched in sphingolipids and cholesterol. These rafts serve as platforms for signal transduction and protein trafficking. The presence of this lipid could enhance the stability and rigidity of these domains.

Modulation of Cell Signaling

Lactosylceramide is a known bioactive lipid involved in various signaling cascades.[4] It can activate cytosolic phospholipase A2α, leading to the release of arachidonic acid, a precursor for inflammatory mediators.[4] Furthermore, lactosylceramide can regulate the clustering and endocytosis of β1-integrins, thereby influencing cell adhesion and migration.[5] It is plausible that this compound could modulate these pathways, potentially with different kinetics or efficacy due to its saturated nature.

dot

Caption: Postulated signaling roles of this compound.

Interaction with Pathogens

Glycosphingolipids on the cell surface can act as receptors for pathogens. The specificity of these interactions is determined by the carbohydrate headgroup. While specific interactions for this compound have not been reported, its lactose moiety could potentially be recognized by certain bacterial or viral lectins.

Quantitative Data on Related Glycosphingolipids

Direct quantitative data for this compound is not available in the literature. However, data from related compounds can provide a frame of reference for its potential concentrations and activities.

| Compound Class | Tissue/Cell Type | Concentration Range | Method |

| Cerebrosides | Human Milk | 9.9–17.4 µg/mL | HPLC-MS/MS[6] |

| Lactosylceramide | Human Milk | 1.3–3.0 µg/mL | HPLC-MS/MS[6] |

| Cerebrosides | Bovine Milk | 9.8–12.0 µg/mL | HPLC-MS/MS[6] |

| Lactosylceramide | Bovine Milk | 14.3–16.2 µg/mL | HPLC-MS/MS[6] |

Table 1: Concentrations of Related Glycosphingolipids in Biological Samples.

Experimental Protocols

The study of this compound would involve its extraction from biological samples, purification, and functional characterization. The following outlines a general workflow.

dot

Caption: General experimental workflow for studying this compound.

Extraction and Purification of Glycosphingolipids

A standard protocol for the extraction of total lipids from biological samples is the Folch method, followed by purification to isolate the glycosphingolipid fraction.

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Collection of Lower Phase: The lower organic phase, containing the lipids, is collected.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Purification: The dried lipid extract is resuspended and subjected to solid-phase extraction (SPE) using a silica-based column to separate neutral lipids, free fatty acids, and phospholipids (B1166683) from the glycosphingolipid fraction.

Structural Analysis

-

Thin-Layer Chromatography (TLC): TLC is a fundamental technique for separating and visualizing different classes of lipids. Glycosphingolipids can be identified by their migration pattern and by using specific stains such as orcinol (B57675) for sugars.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for the detailed structural characterization of glycosphingolipids, including the determination of the fatty acid chain length, sphingoid base, and carbohydrate sequence.

Functional Assays

-

Cell Adhesion Assays: To investigate the role in cell adhesion, purified this compound can be incorporated into liposomes or coated onto culture plates, and the attachment of specific cell types can be quantified.

-

Inflammatory Response Assays: Cells can be treated with this compound, and the release of inflammatory mediators such as prostaglandins (B1171923) or cytokines can be measured using ELISA or other immunoassays.

-

Pathogen Binding Assays: The interaction with pathogens can be assessed using a TLC overlay assay, where the separated lipids on a TLC plate are incubated with labeled bacteria or viruses, followed by autoradiography or immunostaining to detect binding.

Conclusion and Future Directions

This compound represents an understudied member of the dihydrosphingolipid family. Based on its structure and the known functions of related molecules, it is likely to play a role in membrane organization and cellular signaling. Future research should focus on the definitive identification and quantification of this molecule in various tissues and cell types under different physiological and pathological conditions. Elucidating its specific interactions with proteins and other lipids will be crucial to understanding its precise biological functions. The development of specific tools, such as antibodies or labeled analogs, will greatly facilitate these investigations and could open new avenues for understanding the roles of saturated glycosphingolipids in health and disease, potentially leading to novel therapeutic strategies.

References

- 1. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycosphingolipid, lactosylceramide, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-Stearoyl-DL-dihydrolactocerebroside in Lipid Metabolism Pathways

This technical guide offers a detailed examination of N-Stearoyl-DL-dihydrolactocerebroside, a specific glycosphingolipid (GSL), and its position within the broader context of lipid metabolism. The document is intended for researchers, scientists, and professionals in drug development, providing insights into the biosynthetic and catabolic pathways involving this molecule.

Introduction to this compound

This compound belongs to the lactosylceramide (B164483) (LacCer) class of glycosphingolipids. Its structure is defined by three key components:

-

Sphingoid Base: A dihydrogenated sphingoid base, also known as sphinganine (B43673). The "dihydro" prefix indicates the absence of the typical double bond found in sphingosine.

-

Fatty Acid: Stearic acid (an 18-carbon saturated fatty acid) attached to the sphingoid base via an amide linkage.

-

Glycan Headgroup: A lactose (B1674315) disaccharide (Galactose-Glucose) attached to the primary hydroxyl group of the sphingoid base.

Lactosylceramides are critical intermediates in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and globosides.[1][2][3] They are primarily located in the plasma membrane, often within specialized microdomains known as lipid rafts, where they participate in cell signaling, cell-cell recognition, and interactions with pathogens.[3][4][5]

Metabolic Pathways

The metabolism of this compound can be understood through its synthesis (anabolism) in the endoplasmic reticulum and Golgi apparatus, and its breakdown (catabolism) in the lysosomes.

The synthesis of GSLs is a stepwise process involving a series of enzymatic reactions.[6] The pathway leading to this compound is a branch of the main GSL synthesis pathway that utilizes dihydroceramide (B1258172) as an intermediate.

-

Dihydroceramide Synthesis: The process begins in the endoplasmic reticulum (ER) with the synthesis of the dihydroceramide core.

-

Serine and Palmitoyl-CoA are condensed by Serine Palmitoyltransferase (SPT) .

-

The product is reduced to form sphinganine (dihydrosphingosine).

-

Sphinganine is acylated by (dihydro)ceramide synthase (CerS) with Stearoyl-CoA to form N-Stearoyl-dihydrosphingosine, also known as dihydroceramide .

-

-

Glycosylation in the Golgi: Dihydroceramide is transported to the Golgi apparatus for the addition of sugar moieties.

-

Glucosylceramide synthase (GCS) transfers glucose from UDP-glucose to dihydroceramide, forming Dihydrolucosylceramide. This occurs on the cytosolic face of the Golgi.[6]

-

The molecule is then flipped into the Golgi lumen.

-

Lactosylceramide synthase (LCS) , a β-1,4-galactosyltransferase, transfers galactose from UDP-galactose to Dihydrolucosylceramide, completing the synthesis of this compound.[2][5]

-

Caption: Biosynthesis of this compound.

Lactosylceramide acts as a crucial branching point. From here, various glycosyltransferases can add more sugar or sialic acid residues to create the vast diversity of complex GSLs.[1]

Caption: Lactosylceramide as a central precursor for complex GSLs.

The degradation of GSLs occurs within the lysosomes.[7][8] The process is a sequential removal of sugar residues, often described as a "last on, first off" mechanism, catalyzed by specific lysosomal acid hydrolases.[9] For GSLs with short carbohydrate chains, sphingolipid activator proteins (SAPs) are often required to present the lipid to the soluble enzymes.[10][11]

-

Hydrolysis of Lactose:

-

β-galactosidase removes the terminal galactose, yielding dihydrolucosylceramide.

-

β-glucosidase (glucocerebrosidase) cleaves the glucose, releasing dihydroceramide.

-

-

Hydrolysis of Dihydroceramide:

-

Acid ceramidase hydrolyzes the amide bond, breaking dihydroceramide down into sphinganine and stearic acid.

-

-

Component Breakdown: The final components—sphinganine, stearic acid, galactose, and glucose—can be either salvaged for reuse in other metabolic pathways or further catabolized.

Inherited defects in the enzymes responsible for this degradation pathway lead to the accumulation of specific GSLs, resulting in severe lysosomal storage diseases.[8][9]

Caption: Lysosomal degradation of this compound.

Key Enzymes in Metabolism

| Enzyme Name | Pathway | Substrate | Product | Cellular Location |

| Serine Palmitoyltransferase (SPT) | Biosynthesis | Serine + Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |

| (Dihydro)ceramide Synthase (CerS) | Biosynthesis | Sphinganine + Stearoyl-CoA | Dihydroceramide | Endoplasmic Reticulum |

| Glucosylceramide Synthase (GCS) | Biosynthesis | Dihydroceramide + UDP-Glucose | Dihydrolucosylceramide | Golgi (Cytosolic face) |

| Lactosylceramide Synthase (LCS) | Biosynthesis | Dihydrolucosylceramide + UDP-Galactose | Dihydrolactocerebroside | Golgi (Lumen) |

| β-Galactosidase | Degradation | Dihydrolactocerebroside | Dihydrolucosylceramide | Lysosome |

| β-Glucosidase (GBA) | Degradation | Dihydrolucosylceramide | Dihydroceramide | Lysosome |

| Acid Ceramidase | Degradation | Dihydroceramide | Sphinganine + Fatty Acid | Lysosome |

General Experimental Protocols

The study of GSLs like this compound involves a range of biochemical and cell biology techniques. While specific protocols for this exact molecule are not published, the following methodologies are standard in the field for analyzing its parent compound, lactosylceramide.

-

Flow Cytometry: Used to quantify the expression of GSLs on the cell surface.

-

General Protocol: Cells are incubated with a primary monoclonal antibody specific to the GSL headgroup (e.g., anti-LacCer antibodies). This is followed by incubation with a fluorescently-labeled secondary antibody. The fluorescence intensity of individual cells is then measured using a flow cytometer to determine the level of surface expression.[4]

-

-

Immunofluorescence Microscopy: Used to visualize the localization of GSLs within cellular membranes.

-

General Protocol: Cells are fixed and permeabilized (for intracellular targets) or left intact (for surface targets). They are then incubated with a primary antibody against the GSL, followed by a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope to observe the subcellular distribution.

-

-

Surface Plasmon Resonance (SPR): A technique to measure the binding kinetics and affinity of GSLs with other molecules (e.g., proteins, toxins) in real-time.

-

General Protocol: A lipid monolayer containing the GSL of interest is created on a sensor chip. A solution containing the potential binding partner (analyte) is flowed over the chip. The change in the refractive index at the surface, which corresponds to the binding event, is measured and used to calculate association and dissociation rate constants.[12]

-

-

Lipid Extraction and Mass Spectrometry: The gold standard for identifying and quantifying specific lipid species within a sample.

-

General Protocol: Total lipids are extracted from cells or tissues using a solvent system (e.g., Folch or Bligh-Dyer methods). The lipid extract is then analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The GSL is identified based on its mass-to-charge ratio and fragmentation pattern, and quantified relative to an internal standard.

-

Caption: General workflow for the analysis of glycosphingolipids.

References

- 1. Simplifying complexity: genetically resculpting glycosphingolipid synthesis pathways in mice to reveal function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 3. lipotype.com [lipotype.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]

- 6. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemistry of glycosphingolipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysosomal Glycosphingolipid Storage Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. PRINCIPLES OF LYSOSOMAL MEMBRANE DIGESTION: Stimulation of Sphingolipid Degradation by Sphingolipid Activator Proteins and Anionic Lysosomal Lipids | Annual Reviews [annualreviews.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Dihydrolactocerebrosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolactocerebrosides are a subclass of glycosphingolipids (GSLs) characterized by a ceramide lipid anchor with a saturated (dihydro)sphingosine backbone, N-acylated with a fatty acid, and a lactose (B1674315) disaccharide headgroup. Unlike their unsaturated counterparts, lactosylceramides, the absence of the C4-C5 double bond in the sphingoid base alters the molecule's conformational properties and may influence its biological activity. This guide provides a comprehensive overview of the discovery, synthesis, and presumed biological significance of these molecules, with a specific focus on N-palmitoyl dihydrolactocerebroside.

While lactosylceramides are well-documented as crucial intermediates in the biosynthesis of more complex GSLs and as modulators of cell signaling, the specific roles of dihydrolactocerebrosides are less well-defined.[1] They are presumed to be synthesized from dihydroceramides, which were once considered inactive precursors but are now recognized as bioactive lipids involved in processes such as autophagy and cell cycle regulation.[1][2] This guide will synthesize the available information to provide a detailed technical resource for researchers interested in this specific class of sphingolipids.

Discovery and Structure

The specific discovery of N-palmitoyl dihydrolactocerebroside in a biological context is not well-documented in primary literature. Its existence is confirmed through its commercial availability and assigned CAS numbers (151214-05-0 and 77715-46-9). It is structurally a member of the lactosylceramide (B164483) family, which were initially termed 'cytolipin H'.[3] The core structure consists of three components:

-

Dihydrosphingosine (Sphinganine): An 18-carbon amino alcohol that lacks the characteristic trans double bond of sphingosine.

-

N-acyl Chain: A fatty acid, in this case, palmitic acid (a 16-carbon saturated fatty acid), attached via an amide linkage.

-

Lactose: A disaccharide composed of galactose and glucose (Gal(β1→4)Glc), attached via a β-glycosidic linkage to the primary hydroxyl group of the dihydroceramide (B1258172).

The biosynthesis of lactosylceramides occurs in the Golgi apparatus, where lactosylceramide synthase (a β-1,4-galactosyltransferase) transfers a galactose moiety from UDP-galactose to glucosylceramide.[4][5] It is presumed that dihydrolactocerebrosides are synthesized via a parallel pathway, utilizing dihydroglucosylceramide as the acceptor substrate.

Chemical Synthesis of N-Palmitoyl Dihydrolactocerebroside

Experimental Protocol (Adapted)

This protocol is adapted from a 16-step synthesis of azide-labeled lactosylceramide analogs and tailored for the synthesis of the title compound.[6] The overall strategy involves the synthesis of a protected lactosyl donor and a dihydroceramide acceptor, followed by their glycosylation, and final deprotection and acylation steps.

Materials: Lactose, acetic anhydride (B1165640), sodium methoxide, p-toluenethiol, N-bromosuccinimide (NBS), various protecting group reagents (e.g., benzyl (B1604629) bromide, TBDMS-Cl), a suitable dihydrosphingosine precursor, palmitic acid, and coupling reagents (e.g., EDC, HOBt).

Step 1: Preparation of a Protected Lactosyl Donor

-

Peracetylate commercially available lactose using acetic anhydride and a suitable catalyst.

-

Introduce a thio-leaving group at the anomeric position by reacting the peracetylated lactose with p-toluenethiol and a Lewis acid catalyst.

-

Selectively deprotect the 4' and 6' hydroxyl groups of the galactose residue.

-

Introduce orthogonal protecting groups on the remaining hydroxyls to control reactivity in subsequent steps. This results in a suitably protected lactosyl thioglycoside donor.

Step 2: Preparation of the Dihydroceramide Acceptor

-

Synthesize or procure a protected dihydrosphingosine (sphinganine) derivative where the primary hydroxyl group is available for glycosylation and the amino group is protected (e.g., as an azide (B81097) or with a Boc group).

Step 3: Glycosylation

-

Activate the lactosyl thioglycoside donor from Step 1 using a thiophilic promoter such as N-iodosuccinimide (NIS) in the presence of triflic acid (TfOH).

-

React the activated donor with the dihydroceramide acceptor from Step 2. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -20 °C to 0 °C) to ensure stereoselectivity, yielding the protected dihydrolactocerebroside.

Step 4: Deprotection and N-acylation

-

Remove the protecting group from the amino function of the sphingoid backbone (e.g., reduction of the azide to an amine or cleavage of the Boc group with an acid).

-

Couple the resulting free amine with palmitic acid using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) to form the N-palmitoyl chain.

-

Perform a global deprotection of the remaining sugar hydroxyl protecting groups (e.g., hydrogenolysis for benzyl groups, TBAF for silyl (B83357) ethers) to yield the final product, N-palmitoyl dihydrolactocerebroside.

Purification: Purification at each step is critical and typically involves silica (B1680970) gel column chromatography.

Synthetic Workflow Diagram

Caption: Adapted synthetic workflow for N-palmitoyl dihydrolactocerebroside.

Quantitative Data

The following tables summarize key quantitative data for N-palmitoyl dihydrolactocerebroside and data adapted from the synthesis of related analogs.[6]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₆H₈₉NO₁₃ |

| Molecular Weight | 864.2 g/mol |

| CAS Numbers | 151214-05-0, 77715-46-9 |

Table 2: Representative Yields from Analog Synthesis[6]

| Reaction Step | Product | Yield (%) |

| Glycosylation | Protected β-Lactosylceramide Analog | ~90% |

| N-acylation | Protected N-acyl-β-Lactosylceramide Analog | 63-65% (over 2 steps) |

| Final Deprotection | Azide-labeled β-Lactosylceramide Analog | 70-75% |

Table 3: Representative Spectroscopic Data for a Protected Lactosyl Intermediate[6]

| Data Type | Description |

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.7, 170.4, 170.1, 169.8, 169.2, 169.1, 132.3, 130.2, 129.8, 128.2, 100.6, 90.3, 77.4, 76.3, 71.6, 71.0, 69.3, 69.1, 68.3, 66.8, 66.0, 62.0, 21.8, 21.1, 21.0, 20.9, 20.8, 20.7, 20.6. |

| HR-ESI-MS m/z | [M-H₂O + H]⁺ Calcd for C₃₁H₃₉O₁₈S: 731.1857; Found: 731.1833. |

Biological Activity and Signaling Pathways

While specific signaling pathways for dihydrolactocerebrosides have not been elucidated, their biological activities can be inferred from the known roles of lactosylceramides and dihydroceramides.

Lactosylceramide is a bioactive lipid that functions as a second messenger in various signaling cascades, particularly those related to inflammation and oxidative stress.[4] It is known to activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid to initiate the synthesis of pro-inflammatory eicosanoids.[4][7]

Dihydroceramides, the precursors to dihydrolactocerebrosides, are involved in inducing autophagy and cell cycle arrest.[1] The absence of the C4-C5 double bond in dihydrolactocerebroside likely alters its interaction with membrane components and signaling proteins compared to lactosylceramide, potentially leading to a modulation of these downstream effects. It is plausible that dihydrolactocerebroside participates in similar pathways but with different kinetics or outcomes.

Presumed Signaling Pathway

Caption: Presumed signaling pathway for dihydrolactocerebroside.

Conclusion

Dihydrolactocerebrosides represent an understudied class of glycosphingolipids. While their existence is confirmed, detailed knowledge of their specific discovery, synthesis, and biological function remains limited. This guide provides a framework for their study by adapting existing synthetic protocols for related compounds and inferring their biological roles from their structural components. The provided methodologies and diagrams offer a starting point for researchers to synthesize and investigate these molecules, which may hold unique therapeutic potential distinct from their well-studied unsaturated analogs. Further research is necessary to fully elucidate the specific pathways and cellular functions regulated by dihydrolactocerebrosides.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of lactosylceramide synthase and comments on its potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Stearoyl-DL-dihydrolactocerebroside: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a complex glycosphingolipid belonging to the cerebroside family. These molecules are integral components of cellular membranes, particularly in the nervous system, and are involved in a variety of cellular processes, including cell signaling and recognition. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound. Due to the limited availability of specific data for this exact molecule, this guide incorporates representative data from closely related N-acyl-dihydrolactocerebrosides and other long-chain glycosphingolipids. Detailed experimental protocols for the extraction, separation, and characterization of this class of compounds are also presented to facilitate further research and development.

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. Cerebrosides, the simplest form of GSLs, contain a single monosaccharide unit. This compound consists of a stearic acid (C18:0) acyl chain attached to a dihydrosphingosine base, which is in turn glycosidically linked to a lactose (B1674315) (galactose-glucose) disaccharide. The "DL" designation indicates a racemic mixture at the chiral centers of the dihydrosphingosine backbone.

The physical and chemical properties of this compound are crucial for understanding its biological functions and for its application in research and drug development. These properties influence its behavior in biological membranes, its interactions with other molecules, and the methodologies required for its analysis.

Physical and Chemical Properties

Data Presentation

The following table summarizes the known and extrapolated physicochemical properties of this compound and related compounds.

| Property | Value/Information | Source/Analogy |

| Chemical Name | N-(1-((2,3,4,5,6-pentahydroxycyclohexyl)oxy)methyl-2-hydroxyheptadecyl)octadecanamide | IUPAC Nomenclature |

| Synonyms | N-Stearoyl-DL-dihydro-lactocerebroside | Common Name |

| CAS Number | 15373-20-3 | Chemical Abstracts Service |

| Molecular Formula | C48H95NO13 | |

| Molecular Weight | 894.27 g/mol | |

| Melting Point (°C) | High, likely > 80°C. The main thermal phase transition temperature for N-stearoyl-galactosylceramide is approximately 82°C.[1] Long-chain ceramides (B1148491) generally exhibit high melting points. | [1] |

| Solubility | Insoluble in water. Soluble in mixtures of chloroform (B151607) and methanol. Universal sphingolipid solvents often consist of chloroform/methanol mixtures, sometimes with a small percentage of water.[2] | [2] |

| Appearance | Likely a white to off-white solid at room temperature. | General property of purified lipids |

| Optical Rotation | Specific rotation not determined. The "DL" indicates a racemic mixture, which would result in no net optical rotation. |

Experimental Protocols

The analysis of this compound involves extraction from a biological matrix, followed by chromatographic separation and characterization using various analytical techniques.

Glycosphingolipid Extraction from Biological Samples

This protocol describes a general method for the extraction of total lipids, including glycosphingolipids, from cells or tissues.

-

Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 1 g of tissue, use 20 mL of solvent.

-

Lipid Extraction: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v).

-

Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.

-

Washing: Wash the chloroform phase with a theoretical upper phase (chloroform:methanol:water, 3:48:47, v/v) to remove non-lipid contaminants.

-

Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.

-

Saponification (Optional): To remove glycerophospholipids, the dried lipid extract can be treated with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) at room temperature for 1-2 hours. Neutralize the reaction and re-extract the glycosphingolipids into a clean chloroform phase.

Thin-Layer Chromatography (TLC) for Neutral Glycosphingolipid Separation

TLC is a widely used technique for the qualitative and preparative separation of glycosphingolipids.[3][4][5]

-

Plate Preparation: Use silica (B1680970) gel 60 high-performance TLC (HPTLC) plates.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and apply it as a small spot or a narrow band onto the TLC plate.

-

Development: Develop the plate in a TLC chamber saturated with a solvent system suitable for neutral glycosphingolipids. A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).[6]

-

Visualization: After development, dry the plate and visualize the separated lipids.

-

Non-destructive: Expose the plate to iodine vapor or spray with a primuline (B81338) solution and view under UV light.

-

Destructive: Spray the plate with an orcinol-sulfuric acid reagent and heat to visualize glycolipids as purple spots.[6][7]

-

High-Performance Liquid Chromatography (HPLC) for Glycosphingolipid Analysis

HPLC provides quantitative analysis of glycosphingolipids.[8][9] Often, derivatization is required to enhance detection.

-

Derivatization (Benzoylation):

-

Dissolve the dried lipid sample in pyridine.

-

Add benzoyl chloride and incubate at 37°C for 16 hours.[8][9]

-

Quench the reaction and extract the benzoylated lipids into hexane (B92381).

-

-

Chromatographic Conditions:

-

Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of dioxane in hexane is commonly used.[9]

-

Detection: UV detection at 230 nm.

-

Quantification: Use an internal standard (e.g., a non-endogenous glycosphingolipid) for accurate quantification.

-

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and structure of glycosphingolipids.[10][11][12][13]

-

Ionization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis:

-

MS1: Provides the molecular weight of the intact lipid.

-

Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. Cleavage of glycosidic bonds reveals the carbohydrate sequence, while fragmentation of the ceramide backbone provides information about the fatty acid and sphingoid base.[11][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[14][15]

-

Sample Preparation: The lipid sample can be analyzed as a thin film on a suitable substrate (e.g., CaF2 window) or by attenuated total reflectance (ATR).

-

Characteristic Peaks for Sphingolipids:

-

~3300 cm-1: O-H and N-H stretching

-

~2920 and ~2850 cm-1: C-H stretching of the acyl and sphingoid chains

-

~1640 cm-1: Amide I (C=O stretching)

-

~1540 cm-1: Amide II (N-H bending and C-N stretching)

-

~1000-1100 cm-1: C-O stretching of the carbohydrate moiety

-

Mandatory Visualizations

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for glycosphingolipids, starting from ceramide. Lactosylceramide, the precursor to more complex GSLs, is a key intermediate.[16][17][18][19][20]

Analytical Workflow for Glycosphingolipid Analysis

This diagram outlines a typical workflow for the analysis of glycosphingolipids from a biological sample.[2][10][21][22][23][24][25][26]

Ceramide-Mediated Signaling Pathway

Ceramides, the backbone of glycosphingolipids, are also important signaling molecules involved in processes like apoptosis.[27][28][29][30][31]

Conclusion

This compound is a complex glycosphingolipid with important, though not fully elucidated, biological roles. While specific physicochemical data for this molecule are sparse, a comprehensive understanding can be built upon the properties of closely related compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, separate, and characterize this compound and other neutral glycosphingolipids. Further research into the precise properties and biological functions of this and similar molecules will continue to advance our understanding of glycosphingolipid biology and its implications in health and disease.

References

- 1. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of neutral glycosphingolipids and sulfatides by thin-layer chromatography. | Semantic Scholar [semanticscholar.org]

- 4. Separation of neutral glycosphingolipids and sulfatides by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 7. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]

- 10. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. superpathway of glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ganglio-series glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Glycosphingolipid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 23. Glycosphingolipid Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 24. protocols.io [protocols.io]

- 25. pubs.acs.org [pubs.acs.org]

- 26. protocols.io [protocols.io]

- 27. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 31. Ceramide Signalling Pathways → Term [fashion.sustainability-directory.com]

N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide for Researchers

Disclaimer

The following document is a technical guide intended for researchers, scientists, and drug development professionals. Information regarding the specific compound N-Stearoyl-DL-dihydrolactocerebroside is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biochemical properties and potential applications of this reagent by drawing parallels with closely related and better-studied glycosphingolipids, such as lactocerebrosides, galactocerebrosides (B1148508), and psychosine. The experimental protocols and signaling pathways described herein are based on these analogs and should be adapted and validated for this compound with scientific rigor.

Introduction to this compound

This compound is a synthetic glycosphingolipid. Glycosphingolipids are integral components of cellular membranes and are involved in a myriad of biological processes, including cell recognition, adhesion, and signal transduction. The structure of this compound comprises a ceramide backbone, which consists of a sphingoid base (dihydrosphingosine) N-acylated with stearic acid, and a disaccharide head group (lactose). The "DL" designation indicates a racemic mixture of stereoisomers.

While specific biological activities of this compound are not extensively documented, its structural similarity to endogenous glycosphingolipids suggests its potential utility as a biochemical reagent in various research areas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15373-20-3 |

| Molecular Formula | C₄₈H₉₃NO₁₃ |

| Molecular Weight | 892.25 g/mol |

| Synonyms | This compound |

Potential Biological Activities and Research Applications (Based on Analogs)

Based on the known functions of structurally similar glycosphingolipids, this compound could be investigated for its role in the following areas:

-

Enzyme Modulation: As an analog of natural cerebrosides, it may act as a substrate, inhibitor, or activator of enzymes involved in glycosphingolipid metabolism. For instance, galactocerebrosides are known to stimulate the activity of epidermal β-glucocerebrosidase, an enzyme crucial for maintaining the skin's permeability barrier.[1]

-

Cell Signaling: Lactosylceramide, a closely related compound, is a bioactive lipid that can initiate signaling cascades leading to inflammation and oxidative stress.[2] Psychosine (galactosylsphingosine), another related molecule, is a cytotoxic lipid that can induce apoptosis and inhibit protein kinase C (PKC).[3][4][5]

-

Neurobiology: Galactocerebrosides are major components of myelin, the protective sheath around nerve fibers.[6][7] Analogs can be used to study myelination, demyelination, and the pathogenesis of neurological disorders like Krabbe disease, which is characterized by the accumulation of psychosine.[3][8]

-

Drug Delivery: The lipid nature of this compound could be exploited for the development of liposomal drug delivery systems.

Experimental Protocols (Adapted from Analog Studies)

The following are generalized protocols based on studies of related glycosphingolipids. Researchers should optimize these protocols for their specific experimental setup and for use with this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability, for instance, in oligodendrocyte or microglia cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for Signaling Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on signaling pathways, for example, the phosphorylation of kinases in the NF-κB or JNK pathways, which are known to be modulated by psychosine.[9]

-

Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on the activities of its analogs.

Caption: Potential mechanism of psychosine-induced apoptosis.

Caption: Lactosylceramide-mediated inflammatory signaling cascade.

Conclusion

This compound is a biochemical reagent with potential applications in studying the diverse roles of glycosphingolipids in cellular processes. While direct experimental data for this specific compound is scarce, the known biological activities of its structural analogs provide a strong rationale for its use in investigating enzyme activity, cell signaling, and the pathophysiology of various diseases. The protocols and pathways outlined in this guide offer a starting point for researchers to explore the biochemical functions of this compound and its potential as a tool in drug discovery and development. It is imperative that future studies focus on elucidating the specific biological effects of this compound to fully realize its scientific potential.

References

- 1. Galactocerebroside and not glucocerebroside or ceramide stimulate epidermal beta-glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. oxfordreference.com [oxfordreference.com]

- 7. pnas.org [pnas.org]

- 8. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide on the Occurrence of Dihydrolactocerebrosides in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolactocerebrosides, also known as dihydro-lactosylceramides, are a subclass of glycosphingolipids characterized by a lactose (B1674315) moiety attached to a dihydroceramide (B1258172) backbone. Unlike the more commonly studied lactosylceramides, dihydrolactocerebrosides possess a saturated sphingoid base (sphinganine) lacking the characteristic C4-trans double bond. Historically considered as mere metabolic intermediates in the biosynthesis of lactosylceramides and other complex glycosphingolipids, recent advancements in lipidomics have shed light on the potential biological significance of these saturated counterparts. This guide provides a comprehensive overview of the occurrence, quantification, and potential roles of dihydrolactocerebrosides in mammalian tissues, intended to serve as a resource for researchers in cell biology, pharmacology, and drug development.

The balance between dihydrosphingolipids and their unsaturated analogs is primarily regulated by the enzyme dihydroceramide desaturase 1 (DES1).[1] This enzyme introduces the C4-trans double bond into dihydroceramide, converting it to ceramide, which is then further metabolized.[1] Inhibition or ablation of DES1 leads to a significant accumulation of various dihydrosphingolipids, including dihydrolactocerebroside, while the levels of their unsaturated counterparts are nearly eliminated.[1] This highlights the dynamic nature of sphingolipid metabolism and the potential for dihydrosphingolipids to play distinct biological roles.

Data Presentation: Occurrence of Dihydrolactocerebrosides

Quantitative data on the absolute concentrations of dihydrolactocerebrosides across a wide range of healthy mammalian tissues is still emerging in the scientific literature. Most lipidomic studies have historically focused on the more abundant unsaturated lactosylceramides. However, studies involving the inhibition or genetic knockout of dihydroceramide desaturase 1 (DES1) have demonstrated a significant accumulation of dihydrolactocerebrosides in various cell types, indicating their presence and metabolic potential.

While a comprehensive table of absolute quantification in various healthy mammalian tissues is not yet available in the literature, the following table summarizes the qualitative and relative quantitative findings from studies on cells with altered DES1 activity. This provides an indication of the potential for dihydrolactocerebroside accumulation.

| Cell Type/Condition | Dihydrolactocerebroside (Dihydro-LacCer) Level | Lactosylceramide (B164483) (LacCer) Level | Reference |

| Wild-Type Cells | Nearly absent | Present | [1] |

| DES1 Ablated Cells | Highly abundant | Nearly eliminated | [1] |

Further research is required to establish a comprehensive quantitative atlas of dihydrolactocerebroside concentrations in various mammalian tissues under normal physiological conditions.

Experimental Protocols

The analysis of dihydrolactocerebrosides requires sensitive and specific analytical techniques due to their lower abundance compared to lactosylceramides in most wild-type tissues and their isomeric nature. The following section outlines a general workflow for the extraction and quantification of dihydrolactocerebrosides from mammalian tissues, based on established methods for sphingolipid analysis.[2][3]

Tissue Homogenization and Lipid Extraction

This protocol is a modification of the widely used Folch method for lipid extraction.

Materials:

-

Frozen mammalian tissue (e.g., brain, liver, kidney)

-

Chloroform

-

Deionized water

-

Ceramic beads

-

Bead beater homogenizer

-

Centrifuge

-

Glass tubes

Procedure:

-

Weigh the frozen tissue sample (typically 10-50 mg).

-

Place the tissue in a 2 mL tube containing ceramic beads.

-

Add 200 µL of deionized water and homogenize using a bead beater.

-

Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenized tissue.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.8 mL of a chloroform:deionized water (1:1, v/v) mixture.

-

Vortex again for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or chloroform:methanol 1:1, v/v) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation of dihydrolactocerebroside from its unsaturated counterpart and other lipid species, followed by sensitive and specific quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source

LC Parameters (example):

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

-

Gradient: A suitable gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B to elute the lipids. The gradient needs to be optimized to achieve separation between lactosylceramide and dihydrolactocerebroside.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 40-50°C

MS/MS Parameters (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]+ for the specific dihydrolactocerebroside species being analyzed (the exact m/z will depend on the fatty acid chain length).

-

Product Ion: A characteristic fragment ion, often corresponding to the lactose headgroup or the sphingoid base.

-

Collision Energy: Optimized for each specific transition.

Quantification:

Quantification is typically achieved by creating a calibration curve using a synthetic dihydrolactocerebroside standard of known concentrations. An internal standard (e.g., a deuterated or C13-labeled dihydrolactocerebroside) should be added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Logical Relationships

The specific signaling pathways directly initiated or modulated by dihydrolactocerebrosides are an active area of research. Much of the current understanding is extrapolated from studies on dihydroceramides and the observed effects of DES1 inhibition. The absence of the C4-trans double bond significantly alters the biophysical properties of the lipid, which is expected to impact its role in membrane microdomains (lipid rafts) and its interaction with signaling proteins.

Biosynthesis of Dihydrolactocerebroside

The following diagram illustrates the key step in the biosynthesis of dihydrolactocerebroside and its conversion to lactosylceramide.

References

- 1. Ablation of Dihydroceramide Desaturase 1, a Therapeutic Target for the Treatment of Metabolic Diseases, Simultaneously Stimulates Anabolic and Catabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Stearoyl-DL-dihydrolactocerebroside and its Relation to Glycosphingolipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a specific glycosphingolipid (GSL) characterized by a stearoyl fatty acid chain and a dihydrosphingosine backbone, linked to a lactose (B1674315) head group. While once considered an inert metabolic intermediate, the dihydroceramide-containing sphingolipids are now recognized as bioactive molecules with distinct cellular functions. This technical guide provides a comprehensive overview of this compound, detailing its structural relationship to the broader class of glycosphingolipids, its metabolic context, and its potential roles in cellular signaling. The document synthesizes current knowledge on dihydroceramides and their implications in cellular processes such as autophagy and stress responses, offering a framework for future research and therapeutic development.

Introduction to Glycosphingolipids

Glycosphingolipids (GSLs) are a diverse and essential class of lipids found in the cell membranes of all vertebrate cells.[1] They are particularly abundant in the nervous system.[1] GSLs consist of a hydrophobic ceramide backbone linked to a hydrophilic glycan head group. The ceramide portion is composed of a sphingoid base, such as sphingosine, and a fatty acid. The glycan chains vary in complexity, from a single monosaccharide to intricate branched structures.

These molecules are not merely structural components of the cell membrane; they play crucial roles in a multitude of cellular processes, including:

-

Cell-cell recognition and adhesion: The carbohydrate moieties of GSLs can interact with complementary structures on neighboring cells.

-

Signal transduction: GSLs are key components of specialized membrane microdomains known as lipid rafts, which serve as platforms for concentrating signaling molecules.[2]

-

Modulation of receptor function: GSLs can directly interact with and modulate the activity of membrane receptors.

-

As binding sites for pathogens and toxins: Certain viruses and bacterial toxins exploit GSLs to gain entry into host cells.

The metabolism of GSLs is a tightly regulated process involving a series of biosynthetic and catabolic enzymes.[3] Dysregulation of GSL metabolism is associated with a variety of human diseases, most notably a group of genetic disorders known as lysosomal storage diseases.[4]

This compound: A Closer Look

This compound belongs to the lacto-series of GSLs. Its defining features are:

-

N-Stearoyl group: The fatty acid component is stearic acid (C18:0), a saturated fatty acid.

-

DL-dihydrosphingosine: The sphingoid base is dihydrosphingosine (also known as sphinganine), which lacks the characteristic C4-C5 trans-double bond found in sphingosine. The "DL" designation refers to the racemic mixture of the dihydrosphingosine enantiomers.

-

Lactocerebroside: The glycan head group is lactose, a disaccharide composed of galactose and glucose.

The absence of the double bond in the sphingoid base fundamentally alters the biophysical properties of the molecule compared to its unsaturated counterpart, N-stearoyl-lactocerebroside. This structural difference has significant implications for its biological activity.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 15373-20-3 | [5][6][7] |

| Molecular Formula | C48H93NO13 | [5] |

| Molecular Weight | 892.25 g/mol | [5] |

Glycosphingolipid Metabolism and the Role of Dihydro-Precursors

The biosynthesis of GSLs is a stepwise process that occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.

Caption: Simplified overview of the de novo glycosphingolipid biosynthesis pathway.

The synthesis begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine. Acylation of dihydrosphingosine by ceramide synthases (CerS) produces dihydroceramide. Dihydroceramide is the direct precursor to ceramide, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1), which introduces the double bond.[3][8]

This compound is formed when N-stearoyl-dihydroceramide is glycosylated, first with glucose by glucosylceramide synthase (GCS) and then with galactose by lactosylceramide synthase (LCS), bypassing the desaturation step to ceramide.

Biological Significance of Dihydrosphingolipids

For a long time, dihydroceramides and their derivatives were considered biologically inactive intermediates. However, recent research has revealed that these dihydrosphingolipids have distinct and important biological functions that are not shared with their unsaturated counterparts.[3][9]

Role in Cellular Signaling

Accumulation of dihydroceramides has been linked to several key cellular signaling events:

-

Autophagy: Increased levels of dihydroceramides can induce autophagy, a cellular process of self-degradation of damaged organelles and proteins.[3][10] This can have both pro-survival and pro-death consequences depending on the cellular context.[3]

-

Cell Cycle Arrest: Dihydroceramide accumulation can lead to cell cycle arrest, typically at the G0/G1 phase.[3][10]

-

ER Stress: A buildup of dihydroceramides can induce stress in the endoplasmic reticulum, triggering the unfolded protein response (UPR).[10]

-

Apoptosis: While ceramides (B1148491) are well-known inducers of apoptosis, the role of dihydroceramides is more complex and appears to be cell-type dependent.[11]

Caption: Signaling pathways influenced by increased levels of dihydroceramides.

The precise mechanisms by which this compound contributes to these signaling pathways are yet to be elucidated. However, its dihydroceramide backbone suggests that it could participate in these processes, potentially by being incorporated into specific membrane domains or by being metabolically converted back to dihydroceramide.

Dihydrosphingolipids and Lipid Rafts

Lipid rafts are dynamic membrane microdomains enriched in cholesterol and sphingolipids that play a critical role in signal transduction.[2] While the incorporation of GSLs into lipid rafts is well-established, the specific role of dihydro-GSLs in these domains is less clear. The absence of the double bond in the sphingoid base of this compound would likely alter its packing properties within the membrane, potentially influencing the formation, stability, and function of lipid rafts. Further research is needed to determine if and how this specific molecule partitions into lipid rafts and modulates raft-dependent signaling.

Experimental Protocols

Extraction and Purification

A common method for extracting GSLs from biological samples is a biphasic solvent extraction using chloroform, methanol, and water. Subsequent purification can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Caption: A general workflow for the extraction and purification of glycosphingolipids.

Structural Analysis

Mass spectrometry (MS) is a powerful tool for the structural characterization of GSLs. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide information on the glycan sequence, the fatty acid composition, and the sphingoid base. Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the anomeric configurations of the sugar linkages.

Conclusion and Future Directions

This compound represents an understudied member of the glycosphingolipid family. While its precise biological functions remain to be elucidated, its dihydroceramide backbone places it at the intersection of GSL metabolism and the emerging field of dihydroceramide signaling. Future research should focus on:

-

Synthesizing and purifying this compound to enable detailed in vitro and in cell-based studies.

-

Investigating its incorporation into and effect on lipid rafts.

-

Elucidating its role in dihydroceramide-mediated signaling pathways such as autophagy and the ER stress response.

-

Exploring its potential as a biomarker or therapeutic target in diseases characterized by aberrant sphingolipid metabolism.

A deeper understanding of this compound and other dihydrosphingolipids will undoubtedly provide new insights into the complex roles of lipids in health and disease, opening new avenues for therapeutic intervention.

References

- 1. Gangliosides That Associate with Lipid Rafts Mediate Transport of Cholera and Related Toxins from the Plasma Membrane to Endoplasmic Reticulm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid rafts and human diseases: why we need to target gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Lipid raft-dependent and -independent signaling through HLA-DR molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [glpbio.cn]

- 7. 1-O-[BETA-D-LACTOSYL]-N-OCTADECANOYL-DL-DIHYDROSPHINGOSINE | 15373-20-3 [chemicalbook.com]

- 8. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Stearoyl-DL-dihydrolactocerebroside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Stearoyl-DL-dihydrolactocerebroside is a glycosphingolipid composed of a DL-sphinganine (dihydrosphingosine) backbone, an N-linked stearoyl fatty acid, and a lactose (B1674315) headgroup. As a member of the cerebroside family, it is a key component of cellular membranes and is involved in various biological processes, including cell signaling, recognition, and membrane stability. The "dihydro-" prefix indicates the absence of the characteristic 4,5-trans double bond in the sphingoid base, making the lipid backbone fully saturated. The "DL" designation signifies that a stereochemically mixed sphinganine (B43673) precursor can be utilized in its synthesis. This document provides a detailed protocol for the chemical synthesis of this compound, outlining the necessary reagents, experimental procedures, and characterization methods.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent strategy involving three main stages:

-

Preparation of the Glycosyl Acceptor: Synthesis of N-Stearoyl-DL-sphinganine (Ceramide).

-

Preparation of the Glycosyl Donor: Synthesis of Hepta-O-acetyl-α-lactosyl bromide (Acetobromolactose).

-

Glycosylation and Deprotection: Koenigs-Knorr glycosylation of the ceramide with the activated lactose donor, followed by the removal of acetyl protecting groups to yield the final product.

Application Notes and Protocols for the Analytical Detection of N-Stearoyl-DL-dihydrolactocerebroside

For Researchers, Scientists, and Drug Development Professionals

Introduction